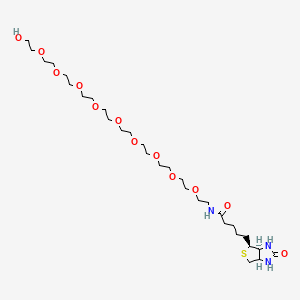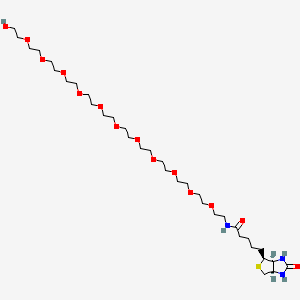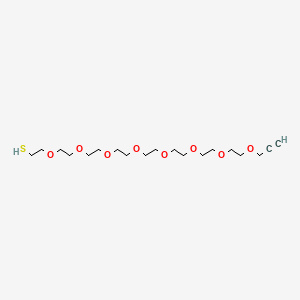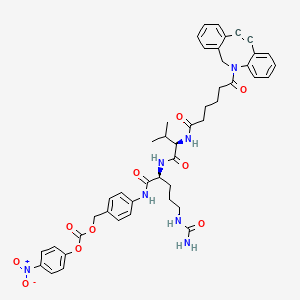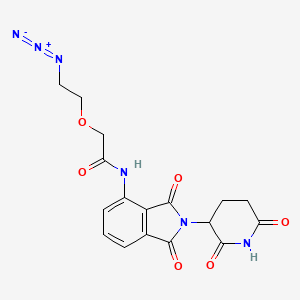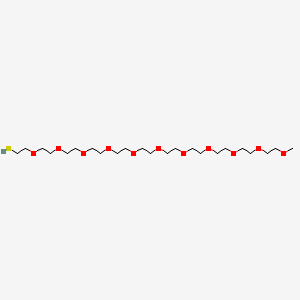
EP4 receptor antagonist 1
Descripción general
Descripción
El Antagonista del Receptor EP4 1 es un compuesto que inhibe selectivamente el receptor EP4, uno de los cuatro receptores para la prostaglandina E2 (PGE2). Este receptor está involucrado en varios procesos fisiológicos y patológicos, incluida la inflamación, la respuesta inmunitaria y la progresión del cáncer . Al bloquear el receptor EP4, este antagonista puede modular las respuestas inmunitarias y ha demostrado ser prometedor en la inmunoterapia contra el cáncer .
Métodos De Preparación
La síntesis del Antagonista del Receptor EP4 1 implica varios pasos, incluida la formación de intermediarios clave y las reacciones de acoplamiento finales. Las rutas sintéticas típicamente implican:
Formación de intermediarios: Este paso incluye la preparación de bloques de construcción clave a través de diversas reacciones orgánicas.
Reacciones de acoplamiento: El producto final se obtiene acoplando los intermediarios bajo condiciones de reacción específicas, como el uso de catalizadores y solventes.
Los métodos de producción industrial pueden implicar la optimización de estas rutas sintéticas para aumentar el rendimiento y reducir los costos. Esto puede incluir el uso de reactores de flujo continuo y otras técnicas avanzadas para escalar el proceso de producción .
Análisis De Reacciones Químicas
El Antagonista del Receptor EP4 1 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo utilizando nucleófilos o electrófilos.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen varios catalizadores, solventes y controles de temperatura. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .
Aplicaciones Científicas De Investigación
El Antagonista del Receptor EP4 1 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Inmunoterapia contra el cáncer: Al inhibir el receptor EP4, este compuesto puede modular el microambiente tumoral y mejorar la respuesta inmunitaria contra las células cancerosas.
Enfermedades inflamatorias: Puede utilizarse para reducir la inflamación bloqueando la vía de señalización de PGE2.
Manejo del dolor: Los antagonistas del receptor EP4 han demostrado tener potencial para reducir el dolor al inhibir la respuesta inflamatoria.
Otras aplicaciones: Este compuesto también se está explorando por su potencial en el tratamiento de otras afecciones, como las enfermedades autoinmunes y la fibrosis.
Mecanismo De Acción
El mecanismo de acción del Antagonista del Receptor EP4 1 implica el bloqueo del receptor EP4, que es un receptor acoplado a proteína G activado por PGE2. Al inhibir este receptor, el compuesto puede:
Modular las respuestas inmunitarias: Puede mejorar la actividad de las células asesinas naturales y las células dendríticas, lo que lleva a una respuesta inmunitaria más fuerte contra los tumores.
Reducir la inflamación: Al bloquear la vía de señalización de PGE2, puede reducir la producción de citoquinas inflamatorias y otros mediadores.
Inhibir el crecimiento tumoral: El compuesto puede suprimir el crecimiento tumoral modulando el microambiente tumoral y mejorando la respuesta inmunitaria.
Comparación Con Compuestos Similares
El Antagonista del Receptor EP4 1 es único en su selectividad y potencia en comparación con otros compuestos similares. Algunos compuestos similares incluyen:
Antagonistas del receptor EP2: Estos compuestos también se dirigen a la vía de señalización de PGE2, pero tienen diferentes perfiles de selectividad y potencia.
Inhibidores de la COX-2: Estos compuestos inhiben la enzima responsable de la síntesis de PGE2, pero tienen efectos más amplios y posibles efectos secundarios.
Otros antagonistas del EP4: Hay otros antagonistas del EP4 con diversos grados de selectividad y eficacia, pero el Antagonista del Receptor EP4 1 se destaca por su objetivo específico y sus posibles beneficios terapéuticos.
Propiedades
IUPAC Name |
4-[(1S)-1-[[5-[(E)-prop-1-enyl]-3-[[4-(trifluoromethyl)phenyl]methyl]triazole-4-carbonyl]amino]ethyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N4O3/c1-3-4-19-20(21(31)27-14(2)16-7-9-17(10-8-16)22(32)33)30(29-28-19)13-15-5-11-18(12-6-15)23(24,25)26/h3-12,14H,13H2,1-2H3,(H,27,31)(H,32,33)/b4-3+/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWUZRMXAVDXJV-XGACYXMMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=C(N(N=N1)CC2=CC=C(C=C2)C(F)(F)F)C(=O)NC(C)C3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=C(N(N=N1)CC2=CC=C(C=C2)C(F)(F)F)C(=O)N[C@@H](C)C3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


